molecular formula C9H7F3O4 B2776325 2-methoxy-4-(trifluoromethoxy)benzoic Acid CAS No. 848947-91-1

2-methoxy-4-(trifluoromethoxy)benzoic Acid

Cat. No. B2776325
M. Wt: 236.146
InChI Key: GZSXIWDPTFEOFF-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethoxy)benzoic Acid is a chemical compound with the molecular formula C9H7F3O4 . It has a molecular weight of 236.15 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-methoxy-4-(trifluoromethoxy)benzoic Acid is 1S/C9H7F3O4/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) . The SMILES representation is COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O .


Physical And Chemical Properties Analysis

2-Methoxy-4-(trifluoromethoxy)benzoic Acid is a solid substance . It has a molecular weight of 236.15 . The compound’s molecular formula is C9H7F3O4 .

Scientific Research Applications

1. Photoluminescence in Lanthanide Coordination Compounds

Research involving derivatives of benzoic acid, including 2-methoxy-4-(trifluoromethoxy)benzoic acid, has shown their utility in influencing the photophysical properties of lanthanide coordination compounds. These compounds, when used as ligands, can alter the electron density and consequently impact the photoluminescence of the complexes (Sivakumar et al., 2010).

2. Directed Lithiation and Functionalization

The directed lithiation of benzoic acids, including variants like 2-methoxy-4-(trifluoromethoxy)benzoic acid, has been explored. This method is important for the ortho-functionalization of benzoic acid derivatives, enabling the synthesis of complex organic compounds with specific structural arrangements (Bennetau et al., 1995).

3. Electrophilic Substitution in Benzoic Acids

Studies have investigated the behavior of the trifluoromethoxy group in benzoic acid derivatives, like 2-methoxy-4-(trifluoromethoxy)benzoic acid. This group has been noted for its long-range electron-withdrawing effects, influencing the reactivity of arylmetal compounds in electrophilic substitution reactions (Castagnetti & Schlosser, 2002).

4. Deprotonation and Synthesis of Benzoic Acids

The potassium salt of benzoic acids, including derivatives like 2-methoxy-4-(trifluoromethoxy)benzoic acid, has been studied for selective deprotonation. This process is crucial in the synthesis of complex benzoic acid derivatives (Sinha, Mandal, & Chandrasekaran, 2000).

5. Applications in Doping of Polyaniline

Research into doping polyaniline with benzoic acid derivatives, including 2-methoxy variants, has shown potential applications in enhancing the properties of conductive polymers. This can lead to improvements in the conductivity and thermal stability of these polymers (Amarnath & Palaniappan, 2005).

Safety And Hazards

The safety data sheet for 2-methoxy-4-(trifluoromethoxy)benzoic Acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust or mist, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-methoxy-4-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSXIWDPTFEOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-(trifluoromethoxy)benzoic Acid

CAS RN

848947-91-1
Record name 2-Methoxy-4-(trifluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

590 mg 2-Methoxy-4-trifluoromethoxy-benzoic acid methyl ester was dissolved in a mixture of 30 ml tetrahydrofuran and 10 ml water. 367 mg lithium hydroxide were added and the reaction mixture stirred at 60° C. for two hours. The cooled reaction mixture was acidified by dropwise addition of concentrated hydrochloric acid, then the mixture was extracted three times with portions of 80 ml ethyl acetate. The combined organic layers were dried over MgSO4. The solvent was removed in vacuo to obtain 518 mg 2-methoxy-4-trifluoromethoxy-benzoic acid.
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Synthesis routes and methods II

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Citations

For This Compound
2
Citations
K Haranahalli Raghunandan - 2016 - ir.stonybrook.edu
… Tetrasubstituted indole 13.3 was coupled with 2-fluoro-4-trifluoromethoxy benzoic acid and 2-methoxy-4trifluoromethoxy benzoic acid to give compounds 16 and 16.1 respectively (…
Number of citations: 0 ir.stonybrook.edu
K Haranahalli - 2016 - search.proquest.com
… Tetrasubstituted indole 13.3 was coupled with 2-fluoro-4-trifluoromethoxy benzoic acid and 2-methoxy-4trifluoromethoxy benzoic acid to give compounds 16 and 16.1 respectively (…
Number of citations: 0 search.proquest.com

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